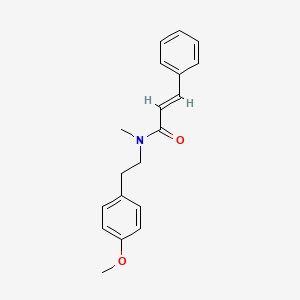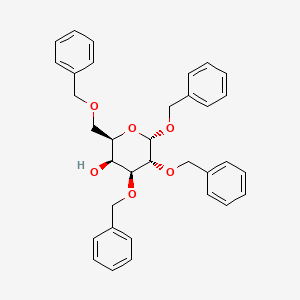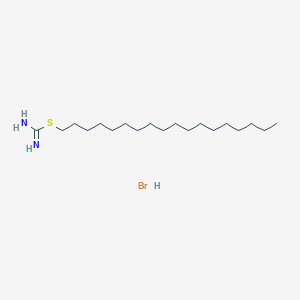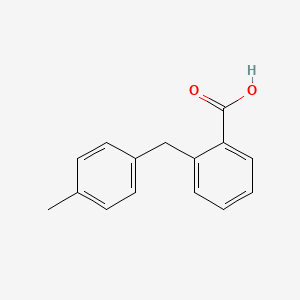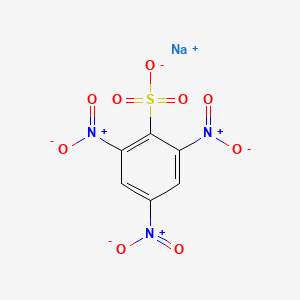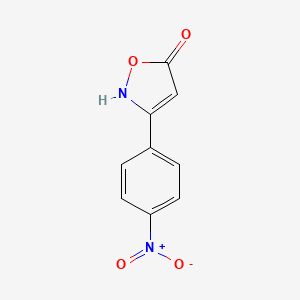
3-(4-Nitrophenyl)-1,2-oxazol-5-ol
Overview
Description
Compounds with a nitrophenyl group, such as 4-nitrophenol, are typically aromatic compounds with a nitro group (-NO2) attached . They are often involved in various chemical processes and can be found in different environments, causing potential environmental and health impacts .
Synthesis Analysis
The synthesis of compounds with a nitrophenyl group often involves multicomponent reactions . For instance, a series of 3-((4-(4-nitrophenyl)-6-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles was synthesized using conventional processes .Molecular Structure Analysis
The molecular structure of compounds with a nitrophenyl group can be analyzed using various spectroscopic techniques, such as 1H NMR, 13C NMR, and infrared spectroscopy .Chemical Reactions Analysis
The reduction of 4-nitrophenol is a commonly studied reaction to assess the activity of nanostructured materials . This reaction is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters .Physical And Chemical Properties Analysis
Nitrophenols are typically solids with varying colors . They are expected to be highly soluble in water and have low vapor pressures .Scientific Research Applications
Fluorescent Materials
- Blue and Green Light Emitting Fluorophores : Compounds containing 3-(4-Nitrophenyl)-1,2-oxazol-5-ol demonstrate fluorescent properties, with some emitting blue light and others green. These characteristics are influenced by solvent polarity and conjugation extent. These properties make them suitable for applications in fluorescent materials (Ozturk Urut et al., 2018).
Chemical Synthesis and Reactions
- Abnormal Diels–Alder Reaction : this compound participates in abnormal Diels–Alder reactions, forming unique cycloadducts through oxazole ring opening. This demonstrates its utility in synthetic organic chemistry (Ibata et al., 1992).
- Formation of Oxazoles : The compound plays a role in the formation of oxazoles, indicating its relevance in heterocyclic chemistry and the synthesis of complex organic molecules (Ibata & Isogami, 1989).
Heterocyclic Chemistry
- Synthesis of Heterocyclic Compounds : It's involved in synthesizing various heterocyclic compounds, which are crucial in developing new materials and pharmaceuticals (Palchikov, 2015).
X-Ray Crystallography Studies
- Structural Analysis : The compound is used in X-ray crystallography studies to understand the molecular structure of complex molecules, which is essential in drug design and material science (Rybakov et al., 2002).
Luminescence Sensing
- Detection of Metal Ions and Nitroaromatic Compounds : This compound is a part of novel lanthanide metal–organic frameworks, which are used for luminescence sensing of metal ions and nitroaromatic compounds. This has potential applications in environmental monitoring and diagnostics (Wang et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(4-Nitrophenyl)-1,2-oxazol-5-ol may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have shown promising antifungal and antitumor properties . This suggests that this compound might interact with its targets in a way that inhibits the growth of certain fungi and tumor cells.
Biochemical Pathways
Related compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a range of biochemical pathways.
Pharmacokinetics
Similar compounds like apixaban have been noted for their quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action . This might suggest that this compound could have similar pharmacokinetic properties.
Result of Action
Similar compounds have shown promising antifungal and antitumor properties , suggesting that this compound might also have significant effects at the molecular and cellular levels.
Action Environment
It’s worth noting that similar compounds have been used in environmentally-friendly reduction processes , suggesting that this compound might also be influenced by environmental conditions.
properties
IUPAC Name |
3-(4-nitrophenyl)-2H-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9-5-8(10-15-9)6-1-3-7(4-2-6)11(13)14/h1-5,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHPBUPJAHBWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)ON2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305855 | |
| Record name | 3-(4-Nitrophenyl)-5-isoxazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53949-10-3 | |
| Record name | 3-(4-Nitrophenyl)-5-isoxazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




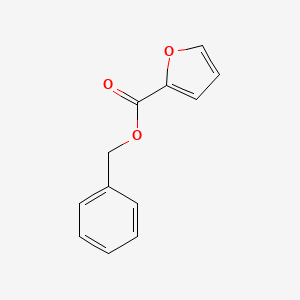
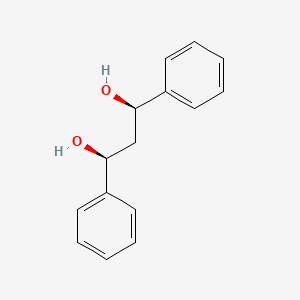
![1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene](/img/structure/B3271003.png)
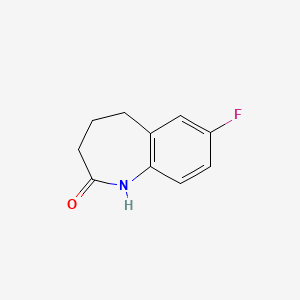
![1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea](/img/structure/B3271028.png)
